

An In-depth Technical Guide to the Molecular Weight of 1-Tetratriacontanol-d4

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Compound of Interest

Compound Name: 1-Tetratriacontanol-d4

Cat. No.: B12419898

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This document provides a comprehensive technical overview of **1-Tetratriacontanol-d4**, a deuterated form of the ultra-long-chain primary fatty alcohol, 1-Tetratriacontanol. The focus of this guide is to detail its molecular weight, the principles of its mass difference from its unlabeled counterpart, and the standard experimental protocols for its characterization. This information is critical for professionals utilizing stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based analyses or as tracers in metabolic studies.

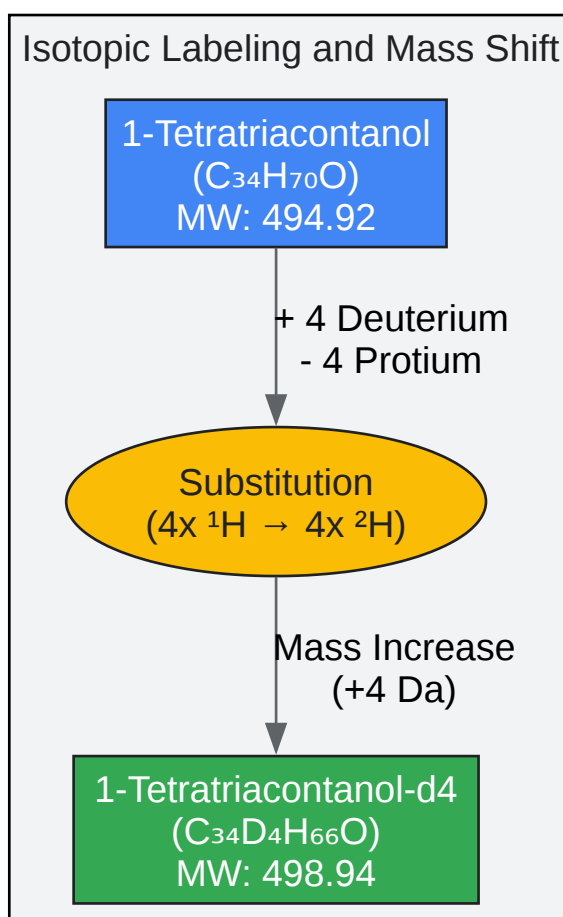
Core Physicochemical Properties

1-Tetratriacontanol-d4 is a synthetic, isotopically labeled version of 1-Tetratriacontanol (also known as Geddy Alcohol), a naturally occurring plant metabolite.^[1] The incorporation of four deuterium atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled form in mass spectrometry analysis. The key physicochemical properties are summarized below.

Property	1-Tetratriacontanol-d4	1-Tetratriacontanol (Unlabeled)
Molecular Formula	C ₃₄ D ₄ H ₆₆ O[2]	C ₃₄ H ₇₀ O[1][3][4]
Molecular Weight (g/mol)	498.94[2][5]	494.92[3][4][6]
CAS Number	1346602-70-7[5]	28484-70-0[4][6]
Common Synonyms	Geddy Alcohol-d4, Sapiol-d4[5]	Geddy Alcohol, Sapiol[1][4]

Principle of Mass Shift by Isotopic Labeling

The fundamental utility of **1-Tetratriacontanol-d4** in analytical chemistry stems from its increased mass relative to the natural isotopologue. This "mass shift" is a direct consequence of replacing four protium (¹H) atoms with four deuterium (²H) atoms. As deuterium has approximately twice the mass of protium, this substitution results in a predictable increase in the compound's molecular weight, which is crucial for its use in stable isotope dilution assays.



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Logical relationship of mass shift due to deuteration.

Experimental Protocol: Molecular Weight Determination by GC-MS

The definitive method for analyzing fatty alcohols and confirming their molecular weight is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] This technique separates the analyte from a mixture and provides high-resolution mass data for structural confirmation and identification.

Principle

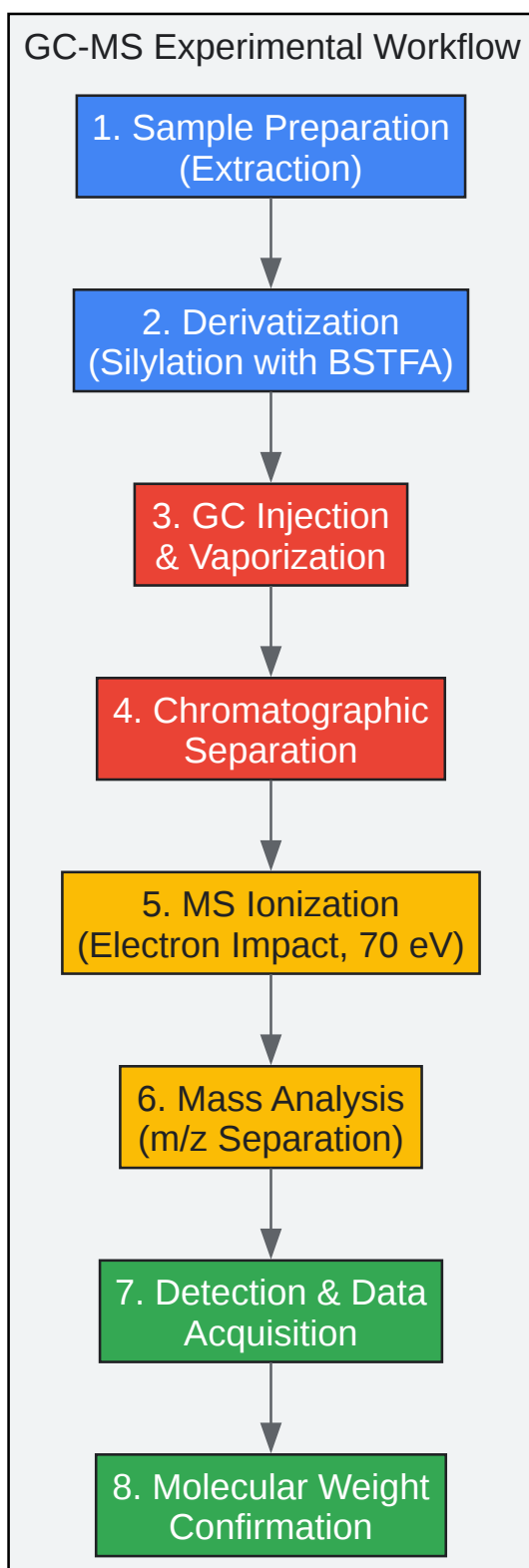
The sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a GC column. The separated molecules then enter a mass spectrometer, where they are ionized and fragmented. The mass analyzer separates these ions

based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the molecule.[8]

Methodology

- Sample Preparation & Derivatization:
 - Extraction: For samples in a complex matrix, extract the non-polar lipids, including the fatty alcohol, using a solvent such as hexane.[7]
 - Derivatization: Due to their high boiling points, long-chain fatty alcohols require derivatization to increase their volatility for GC analysis.[8] A common and effective method is silylation.
 - Evaporate the extracted sample to dryness under a stream of nitrogen.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample.
 - Heat the mixture (e.g., at 60°C for 30 minutes) to convert the terminal -OH group to a less polar trimethylsilyl (-OTMS) ether.
- Gas Chromatography (GC) Conditions:
 - Column: Use a high-temperature capillary column suitable for high molecular weight compounds, such as a DB-5 or HT-5 type.[7]
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: Typically set around 300°C.
 - Oven Temperature Program: A gradient program is essential to elute the high-boiling point analyte. A typical program might be:
 - Initial temperature: 60°C.
 - Ramp 1: Increase at 15°C/minute to 300°C.

- Ramp 2: Increase at 5°C/minute to a final temperature of 360°C and hold to ensure the column is cleared.^[7]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Impact (EI) ionization at a standard energy of 70 eV.^[7]
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass scan range of approximately 45–600 m/z is typically sufficient to detect the molecular ion and key fragments.^[7]
- Data Analysis:
 - The resulting mass spectrum will show the abundance of various ion fragments.
 - For the silylated **1-Tetratriacontanol-d4**, identify the molecular ion peak (M^+) and other characteristic fragments. The molecular weight of the underivatized compound can be calculated by subtracting the mass of the silyl group and adding back the mass of the original hydrogen atom.
 - Compare the obtained spectrum and molecular weight with library data or a known standard to confirm the identity and isotopic enrichment.



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Workflow for molecular weight determination by GC-MS.

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